[(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonyl](methylpropyl)amine
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Overview
Description
(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonylamine is a complex organic compound that features a sulfonyl group attached to a phenyl ring, which is further substituted with a chloro, methyl, and pentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonylamine typically involves multiple steps:
Formation of the Phenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of a phenyl ring. This can be achieved by reacting a suitable phenol derivative with a sulfonyl chloride under basic conditions.
Substitution Reactions: The chloro, methyl, and pentyloxy groups are introduced through electrophilic aromatic substitution reactions. These reactions require specific reagents and catalysts to ensure selective substitution.
Amine Introduction: The final step involves the introduction of the amine group. This can be achieved through nucleophilic substitution reactions, where the sulfonyl chloride intermediate reacts with a suitable amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chloro and pentyloxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonylamine
- (5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonylamine
Uniqueness
(5-Chloro-4-methyl-2-pentyloxyphenyl)sulfonylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyloxy group, in particular, may influence its solubility and membrane permeability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H26ClNO3S |
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Molecular Weight |
347.9 g/mol |
IUPAC Name |
N-butan-2-yl-5-chloro-4-methyl-2-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C16H26ClNO3S/c1-5-7-8-9-21-15-10-12(3)14(17)11-16(15)22(19,20)18-13(4)6-2/h10-11,13,18H,5-9H2,1-4H3 |
InChI Key |
BNZYWQPZYNVCFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC(C)CC |
Origin of Product |
United States |
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